molecular formula C16H11NO3 B1211644 O-(N-Phthalimido)acetophenone CAS No. 83665-31-0

O-(N-Phthalimido)acetophenone

Cat. No.: B1211644
CAS No.: 83665-31-0
M. Wt: 265.26 g/mol
InChI Key: GWPXUNTVFUYEFS-UHFFFAOYSA-N
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Description

O-(N-Phthalimido)acetophenone (CAS: Not explicitly provided; structure shown in Figure 1) is a substituted N-phenylphthalimide derivative first synthesized in the late 1970s. Its molecular structure comprises a phthalimide moiety linked via an ortho-substituted phenyl group to an acetophenone functional group. This compound gained prominence due to its potent hypolipidemic activity, reducing serum cholesterol and triglyceride levels in rodents by 57% and 44%, respectively, at a dosage of 20 mg/kg/day . Its mechanism involves dual pathways: inhibition of hepatic enzymes responsible for de novo lipid synthesis and acceleration of cholesterol excretion via bile . Pharmacokinetic studies in Sprague-Dawley rats revealed rapid oral absorption (peak plasma concentration within 15 minutes) and predominant urinary excretion (60% within 48 hours), with metabolites (e.g., N-(o-acetophenone)phthalamic acid) exhibiting reduced activity .

Comparison with Similar Compounds

Structural Analogs: Phthalimide Derivatives

a. 3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide with a chloro substituent at the 3-position and an N-phenyl group (Figure 1, ).
  • Activity: Primarily used in polymer synthesis (e.g., polyimides) rather than pharmacology.
  • Key Difference: The absence of the acetophenone substituent in 3-chloro-N-phenyl-phthalimide eliminates lipid-lowering effects, highlighting the critical role of the ortho-acetophenone group in O-(N-Phthalimido)acetophenone’s bioactivity .

b. N-Phenylphthalimide (Unsubstituted)

  • Structure : Basic phthalimide with an N-phenyl group.
  • Activity: Demonstrates moderate hypolipidemic activity (10–20% cholesterol reduction in mice) but is significantly less potent than this compound .
  • SAR Insight: The ortho-acetophenone group in this compound enhances binding to lipid metabolism targets, likely through improved hydrophobicity or steric interactions .

Functional Analogs: Hypolipidemic Agents

a. Clofibrate

  • Structure : Aryloxyisobutyric acid derivative.
  • Activity: A benchmark hypolipidemic drug, Clofibrate reduces cholesterol by ~30% in clinical use. This compound outperforms Clofibrate in potency (57% vs. 30% cholesterol reduction) and exhibits dual triglyceride-lowering effects .
  • Mechanistic Contrast: Clofibrate primarily activates peroxisome proliferator-activated receptors (PPARs), while this compound directly inhibits acetyl-CoA carboxylase and enhances lipid excretion .

b. Apocynin and Paeonol (Natural Acetophenone Derivatives)

  • Structure: Simple acetophenones with hydroxyl/methoxy substituents.
  • Activity: Apocynin (anti-inflammatory) and paeonol (analgesic) lack hypolipidemic effects but demonstrate the structural versatility of acetophenones in drug discovery .
  • Key Difference: The phthalimide moiety in this compound introduces a rigid, planar structure that likely enhances target specificity compared to simpler acetophenones .

Pharmacokinetic and Metabolic Comparison

Compound Bioavailability Metabolism Pathway Excretion (Urine:Feces) Active Metabolites?
This compound High (oral) Hydrolysis to benzoic/amic acid derivatives 60%:40% No
Clofibrate Moderate Glucuronidation 70%:30% Yes (Clofibric acid)
3-Chloro-N-phenyl-phthalimide N/A Not studied (industrial use) N/A N/A

Mechanistic Comparison

Compound Primary Target Effect on Lipid Metabolism
This compound Acetyl-CoA carboxylase Inhibits de novo lipid synthesis
Clofibrate PPAR-α Enhances fatty acid oxidation
Apocynin NADPH oxidase Reduces oxidative stress

Properties

CAS No.

83665-31-0

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-(2-acetylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11NO3/c1-10(18)11-6-4-5-9-14(11)17-15(19)12-7-2-3-8-13(12)16(17)20/h2-9H,1H3

InChI Key

GWPXUNTVFUYEFS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

83665-31-0

Synonyms

O-(N-phthalimido)acetophenone

Origin of Product

United States

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